(Biphenyl-4-sulfonylamino)-acetic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals
(Biphenyl-4-sulfonylamino)-acetic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals
An In-depth Exploration of the Chemical Structure, Properties, and Potential Therapeutic Applications of a Promising Biphenyl Sulfonamide Scaffold
Introduction
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its ability to mimic carboxylic acids and engage in critical hydrogen bonding interactions with biological targets.[1] When incorporated into a biphenyl scaffold, a privileged structure in numerous approved therapeutics, the resulting biphenyl sulfonamide derivatives present a compelling chemical space for the development of novel therapeutic agents.[2][3] (Biphenyl-4-sulfonylamino)-acetic acid, also known as 2-((biphenyl-4-yl)sulfonamido)acetic acid or N-(biphenyl-4-ylsulfonyl)glycine, emerges as a noteworthy member of this class, embodying the key structural features that underpin the therapeutic potential of these compounds.
This technical guide offers a comprehensive overview of (Biphenyl-4-sulfonylamino)-acetic acid, intended for researchers, scientists, and drug development professionals. It delves into the molecule's chemical architecture, physicochemical properties, a representative synthetic protocol, and its emerging role as a modulator of key biological pathways, particularly in the context of inflammation and enzymatic inhibition.
Chemical Structure and Physicochemical Properties
(Biphenyl-4-sulfonylamino)-acetic acid is characterized by a central biphenyl moiety, which provides a rigid and lipophilic core. Attached to one of the phenyl rings is a sulfonamide linker, which in turn is connected to an acetic acid group. This unique combination of functional groups dictates its chemical behavior and biological activity.
The IUPAC name for this compound is 2-{[1,1'-biphenyl]-4-sulfonamido}acetic acid.[4] Its chemical structure is depicted below:
Figure 1: 2D Chemical Structure of (Biphenyl-4-sulfonylamino)-acetic acid.
A summary of its key physicochemical properties is presented in the table below. It is important to note that much of the publicly available data is computationally predicted, with limited experimentally determined values in the literature.
| Property | Value | Source |
| CAS Number | 107491-28-1 | [4] |
| Molecular Formula | C₁₄H₁₃NO₄S | [4] |
| Molecular Weight | 291.32 g/mol | [4] |
| LogP (Predicted) | 1.93 | [4] |
| pKa (Predicted) | 3.47 ± 0.10 | [5] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Melting Point | Not available | |
| Solubility | Not available |
The predicted pKa suggests that the carboxylic acid moiety will be deprotonated at physiological pH, rendering the molecule anionic. This property is crucial for its potential interactions with biological targets and for its pharmacokinetic profile. The predicted LogP value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Synthesis and Characterization
Caption: Proposed synthetic workflow for (Biphenyl-4-sulfonylamino)-acetic acid.
Experimental Protocol (Representative)
This protocol is a representative example based on standard organic synthesis techniques.[6][7][8]
Step 1: Synthesis of Biphenyl-4-sulfonyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add biphenyl to a suitable solvent such as chloroform or dichloromethane. Cool the mixture in an ice bath.
-
Chlorosulfonation: Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C. The molar ratio of chlorosulfonic acid to biphenyl should be carefully controlled to favor monosulfonation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture onto crushed ice. The biphenyl-4-sulfonyl chloride will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used directly in the next step or recrystallized from a suitable solvent if necessary.
Step 2: Synthesis of (Biphenyl-4-sulfonylamino)-acetic acid
-
Reaction Setup: In a separate flask, dissolve glycine in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to form the corresponding glycinate salt. Cool the solution in an ice bath.
-
Schotten-Baumann Reaction: To the cold glycinate solution, add a solution of biphenyl-4-sulfonyl chloride in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) dropwise with vigorous stirring. Maintain the pH of the aqueous layer in the basic range (pH 8-10) by the periodic addition of the base solution.
-
Reaction Monitoring: Continue stirring the biphasic mixture for several hours at room temperature. Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Workup: Separate the aqueous and organic layers. Wash the organic layer with water. Acidify the combined aqueous layers with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The desired product, (Biphenyl-4-sulfonylamino)-acetic acid, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization
The synthesized (Biphenyl-4-sulfonylamino)-acetic acid should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons of the biphenyl group, the methylene protons of the acetic acid moiety, and the N-H proton of the sulfonamide. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR spectroscopy will show signals for the carbon atoms in the biphenyl rings, the carbonyl carbon of the carboxylic acid, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches (symmetric and asymmetric) of the sulfonyl group, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining its melting point.
Biological Activity and Mechanism of Action
The biphenyl sulfonamide scaffold is a recurring motif in compounds with diverse biological activities. While specific in-depth studies on (Biphenyl-4-sulfonylamino)-acetic acid are limited, the broader class of related compounds has shown significant promise in several therapeutic areas.
Inhibition of the NLRP3 Inflammasome
Recent research has highlighted the potential of biphenyl-sulfonamide derivatives as potent inhibitors of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions.
Several studies have demonstrated that biphenyl-sulfonamide analogues can effectively inhibit the activation of the NLRP3 inflammasome. For instance, a representative compound from this class, H28, was identified as a potent and specific NLRP3 inflammasome inhibitor with an IC₅₀ value of 0.57 μM.[4] Mechanistic studies revealed that this compound directly binds to the NLRP3 protein, thereby inhibiting the assembly and activation of the inflammasome complex.[4] This suggests that (Biphenyl-4-sulfonylamino)-acetic acid, sharing the core biphenyl-sulfonamide structure, may also exhibit similar inhibitory activity against the NLRP3 inflammasome.
Caption: Proposed mechanism of NLRP3 inflammasome inhibition.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets.
Derivatives of biphenyl-sulfonamides have been investigated as inhibitors of different carbonic anhydrase isoforms. For example, a series of 1,1'-biphenyl-4-sulfonamides were identified as potent and selective inhibitors of carbonic anhydrase XIV (CA XIV), an isoform implicated in neurological disorders and certain retinopathies. This suggests that (Biphenyl-4-sulfonylamino)-acetic acid could also exhibit inhibitory activity against specific CA isoforms. Further enzymatic assays would be required to determine its potency and selectivity profile against the various human CAs.
Conclusion and Future Directions
(Biphenyl-4-sulfonylamino)-acetic acid represents a compelling molecular scaffold for the development of novel therapeutic agents. Its chemical structure, combining the privileged biphenyl moiety with a versatile sulfonamide linker and a carboxylic acid group, provides a solid foundation for engaging with a variety of biological targets. The potential for this class of compounds to act as inhibitors of the NLRP3 inflammasome and carbonic anhydrases opens up exciting avenues for the treatment of inflammatory diseases, neurological disorders, and other conditions.
Future research should focus on obtaining experimentally validated physicochemical data for (Biphenyl-4-sulfonylamino)-acetic acid to build a more complete profile of the molecule. The development and optimization of a robust and scalable synthetic route will be crucial for its further investigation. Furthermore, comprehensive biological evaluation, including in vitro and in vivo studies, is necessary to elucidate its precise mechanism of action, determine its potency and selectivity against specific targets, and assess its therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation biphenyl sulfonamide-based drugs with improved efficacy and safety profiles.
References
-
Huang, C., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry, 146, 107263. [Link]
-
PubChem. (Biphenyl-4-sulfonylamino)-acetic acid. National Center for Biotechnology Information. [Link]
-
Arora, K. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043. [Link]
-
The Royal Society of Chemistry. (2018). Spectra and physical data of (A2). [Link]
-
Organic Syntheses. (1921). Phenylacetic Acid. Org. Synth., 1, 436. [Link]
- Google Patents. (2012). Synthetic method of biphenylacetic acid. CN102432457A.
-
ResearchGate. (2023). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]
- Google Patents. (1986).
-
ResearchGate. (2019). Synthesis of biphenyl acetic acids. [Link]
-
Pearson. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine... [Link]
-
PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. J Med Chem., 59(17), 7991-8009. [Link]
-
CrystEngComm. (2023). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm, 25(4), 548-558. [Link]
-
Royal Society of Chemistry. Determining the pKa's of glycine. [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Adv., 13, 19131-19177. [Link]
-
Rsc.org. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
-
University of Massachusetts Boston. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]
-
RSC Publishing. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Adv., 11, 29334-29359. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. (Biphenyl-4-sulfonylamino)-acetic acid | C14H13NO4S | CID 893637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-benzyl-N-[(4-Methylphenyl)sulfonyl]glycine CAS#: 20158-69-4 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
